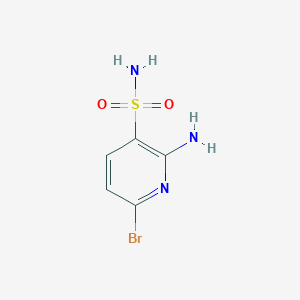![molecular formula C26H26FN5O3 B2598288 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326873-39-5](/img/structure/B2598288.png)
2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves the condensation of appropriate precursors. Researchers have reported several synthetic routes, including cyclization reactions, amidation, and coupling strategies. Notably, the introduction of the 4-fluorophenyl group and the methoxyphenyl-piperazine moiety plays a crucial role in achieving the desired structure. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
Compound X’s molecular structure consists of a pyrazolo[1,5-a]pyrazine ring fused with a 4H,5H-pyrazin-4-one ring. The piperazine moiety is attached to the pyrazolo[1,5-a]pyrazine core via a three-carbon linker. The fluorine atom on the phenyl ring contributes to its pharmacological properties. Computational studies, including molecular docking and dynamics simulations, provide insights into its binding interactions with target proteins .
Scientific Research Applications
G Protein-Biased Dopaminergics
The compound is part of a series exploring 1,4-disubstituted aromatic piperazines, which are known to interact with aminergic G protein-coupled receptors. A study by Möller et al. (2017) highlighted the synthesis of high-affinity dopamine receptor partial agonists incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds, including variations similar to the specified chemical structure, showed a preference for G protein activation over β-arrestin recruitment, indicating their potential as novel therapeutics for conditions like psychosis (Möller et al., 2017).
Antimycobacterial Properties
Research conducted by Sriram et al. (2006) involved synthesizing a series of pyrazinamide Mannich bases, including compounds structurally related to the specified molecule. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing significant in vitro and in vivo efficacy. This points to the potential application of such compounds in developing new treatments for tuberculosis (Sriram et al., 2006).
Pharmacological Activities of Fused Heterocyclic Systems
Mahmoud et al. (2017) focused on synthesizing various fused heterocyclic systems, including derivatives of pyrazolo[1,5-a]pyrazin-4-one. These compounds were assessed for their antioxidant and anticancer activities. The study suggests that such molecular frameworks could be promising for developing new chemical entities with considerable pharmacological benefits (Mahmoud et al., 2017).
Novel Antimicrobials and Biofilm Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, related in structure to the compound . These hybrids were evaluated for their antibacterial and cytotoxic activities, showing significant efficacy against various bacterial strains and biofilm inhibition. The research underscores the potential of such compounds in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).
Mechanism of Action
Compound X is a potential acetylcholinesterase (AChE) inhibitor . AChE plays a critical role in acetylcholine hydrolysis, and inhibiting this enzyme increases acetylcholine levels. Competitive inhibition by Compound X suggests that it competes with acetylcholine for the active site of AChE. Further kinetic studies and molecular docking reveal its binding affinity and interactions with the enzyme .
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O3/c1-35-24-5-3-2-4-22(24)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-23(26(31)34)18-21(28-32)19-6-8-20(27)9-7-19/h2-9,16-17,21,23,28H,10-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUVOYPTOLSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
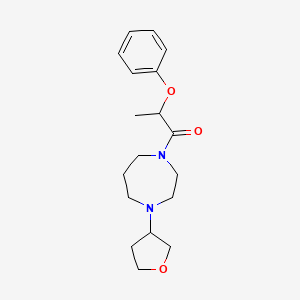
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
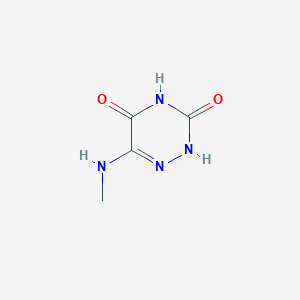
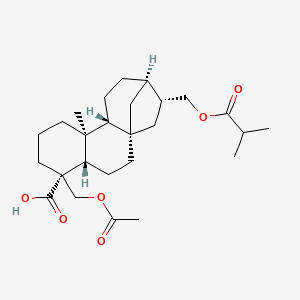
![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

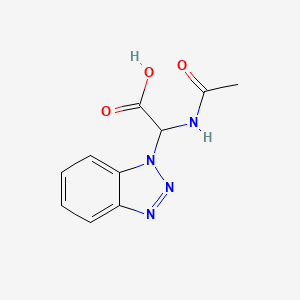
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)
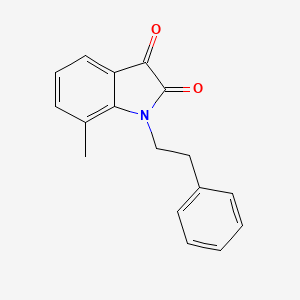

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
